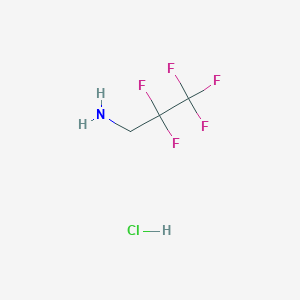

2,2,3,3,3-Pentafluoropropylamine hydrochloride

Overview

Description

Synthesis Analysis

Although there isn't a direct study focusing solely on the synthesis of 2,2,3,3,3-Pentafluoropropylamine hydrochloride, related research provides insights into methodologies that might be applicable. For instance, the synthesis of similar fluorinated compounds involves complex reactions where fluorine atoms significantly alter the chemical behavior and properties of the molecules. Techniques such as the treatment of corresponding epoxy compounds with amines under controlled conditions might be relevant (H. Plenkiewicz & W. Dmowski, 1989).

Scientific Research Applications

Chemistry of Polyfluorocarbanions : 2H-Pentafluoropropene, a related compound, reacts with sodium methanethiolate in ether to yield specific sulphide compounds (Haszeldine, Mcallister, & Tipping, 1975).

Hydrophobic Surfaces on Cellulose Fibers : Vapor-phase-assisted photopolymerization of 2,2,3,3,3-pentafluoropropylmethacrylate can create hydrophobic surfaces on cellulose fibers without altering their original properties (Andou et al., 2010).

Detection of Methamphetamine Hydrochloride : Polyfluorene with NH2-terminated side chains, which include the pentafluoropropylamine group, is effective in detecting Methamphetamine Hydrochloride with a low detection limit (He et al., 2011).

GC-MS Studies in Drug Analysis : Perfluoroacyl derivatives like pentafluoropropionylamides are utilized in gas chromatography-mass spectrometry (GC-MS) for specific side-chain identification in studies of methylenedioxymethamphetamine (Awad, Deruiter, & Clark, 2005).

Fluorinating Agents in Organic Synthesis : Secondary amine adducts of 1,1,3,3,3-pentafluoropropene are effective fluorinating agents, substituting hydroxyl groups in alcohols with fluorine (Koroniak et al., 2006).

Organic and Organometallic Chemistry : Tris(pentafluorophenyl)borane, a related compound, is a catalyst used for various reactions such as hydrometallation, alkylations, and aldol-type reactions (Erker, 2005).

Isotopic Analysis in Geology : Bromine pentafluoride is employed for the quantitative liberation of oxygen from oxides and silicates for isotopic analysis, enhancing oxygen yields and reducing errors in isotopic composition (Clayton & Mayeda, 1963).

Detection of Carbonyl-Containing Compounds : O-(2,3,4,5,6-pentafluorophenyl)methylhydroxylamine hydrochloride is a versatile reagent for determining carbonyl-containing compounds in various samples like water, air, and clothing (Cancilla & Que Hee, 1992).

Environmental Hazards and Recovery of Solvents : Hydrochlorofluorocarbons (HCFCs), related compounds, are used as interim replacements for chlorofluorocarbons (CFCs) due to their lower environmental impact (Tsai, 2002).

Organic Electronics and Battery Technology : Fluorinated cyclic phosphorus(III)-based compounds are used in lithium-ion batteries for high voltage applications, contributing to the formation of a cathode electrode (von Aspern et al., 2019).

Safety and Hazards

Mechanism of Action

Target of Action

The primary targets of 2,2,3,3,3-Pentafluoropropylamine hydrochloride are the precursor and defect states of perovskite films . These targets play a crucial role in the performance of flexible perovskite solar cells (FPSCs) .

Mode of Action

This compound interacts strongly with the perovskite precursor components . The compound is likely dissociated more into the form of R‐NH3+ ‐Cl− due to the higher electronegativity of the fluoroalkyl tail . As a result, PFPA+ binds more strongly to VFA defects than TFPA+, and anion Cl− has a strong enough interaction with VFAI and uncoordinated Pb2+ .

Biochemical Pathways

The compound affects the preorganization of the perovskite components in solution before film casting . This interaction leads to homogeneous coverage of the compound on the entire surface of the perovskite films and better energy alignment with the hole transport layer .

Pharmacokinetics

Its strong interactions with the perovskite precursor components suggest that it may have good bioavailability .

Result of Action

The introduction of this compound onto the photo absorbing layer improves the performance of FPSCs . The compound-treated FPSCs achieved a relatively high PCE of 23.59% with excellent mechanical robustness and operational stability .

properties

IUPAC Name |

2,2,3,3,3-pentafluoropropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4F5N.ClH/c4-2(5,1-9)3(6,7)8;/h1,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBDLWFISOWMXMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)F)(F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5ClF5N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90649104 | |

| Record name | 2,2,3,3,3-Pentafluoropropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90649104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

374-14-1 | |

| Record name | 2,2,3,3,3-Pentafluoropropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90649104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,3,3,3-Pentafluoropropylamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

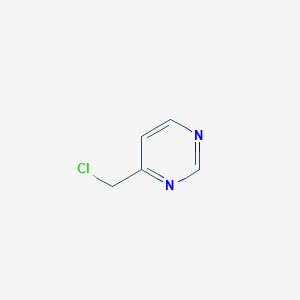

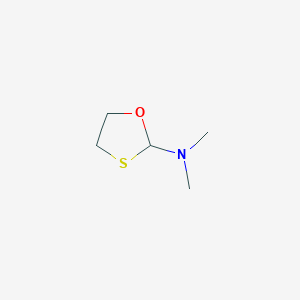

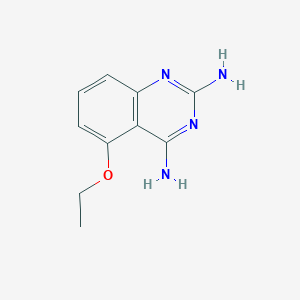

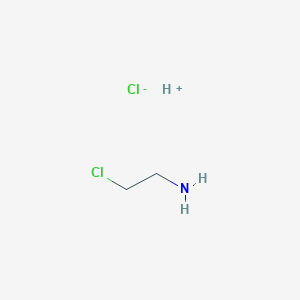

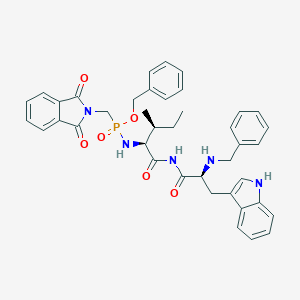

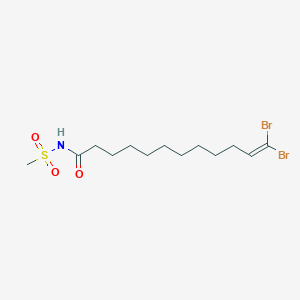

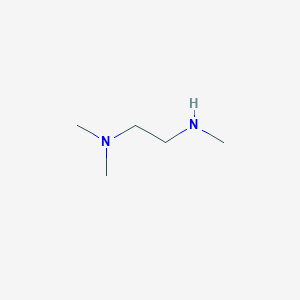

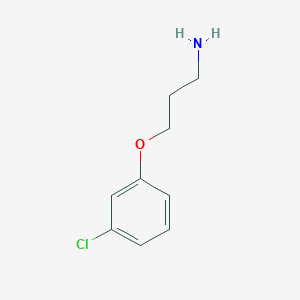

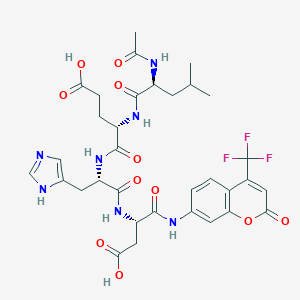

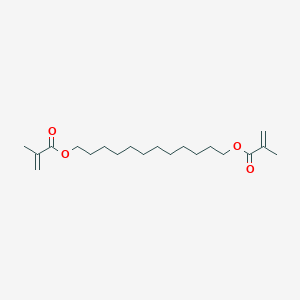

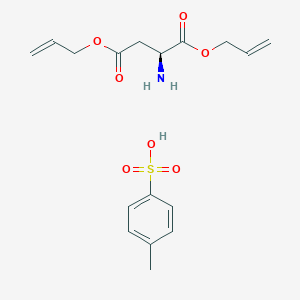

Feasible Synthetic Routes

Q & A

Q1: How does 2,2,3,3,3-Pentafluoropropylamine hydrochloride improve the performance of flexible perovskite solar cells?

A1: PFPACl, when introduced during the fabrication of perovskite films, acts as a multifunctional additive. [] It interacts with the precursor components of the perovskite material, influencing the formation of the final film. [] Nuclear Magnetic Resonance (NMR) spectroscopy revealed that PFPACl forms supramolecular complexes with formamidinium iodide (FAI), a key component of the perovskite precursor. [] This preorganization of components in solution is thought to be crucial for achieving high-quality films.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(Chloromethylsulfonyloxy)phenyl] benzoate](/img/structure/B49219.png)